BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 5-Decyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Decyn-1-ol

cat. No.: B1582671

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of 5-Decyn-1-ol (CAS No. 68274-97-
5), a linear alkynol of significant interest in synthetic organic chemistry. This document delves
into its chemical and physical properties, detailed spectroscopic signatures, and established
synthetic protocols. Furthermore, it explores the compound's applications, particularly as a key
intermediate in the synthesis of insect pheromones and as a versatile building block in broader
organic synthesis. The guide also addresses its potential, within the wider context of
functionalized alkynols, for applications in medicinal chemistry and drug design. Finally,
essential safety, handling, and disposal procedures are outlined to ensure its responsible use in
a laboratory setting.

Introduction and Chemical Identity

5-Decyn-1-ol is a bifunctional organic molecule featuring a terminal primary alcohol and an
internal alkyne. This unique combination of functional groups makes it a valuable synthon for
introducing a ten-carbon chain with latent functionality into more complex molecular
architectures. The internal, and therefore less sterically hindered, triple bond can undergo a
variety of chemical transformations, including reduction to both cis and trans alkenes,
hydration, and coupling reactions. The terminal hydroxyl group offers a convenient handle for
esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic
substitution.
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Its primary identifier is the CAS number 68274-97-5.[1][2]

Table 1: Chemical Identifiers for 5-Decyn-1-ol

Identifier Value Source(s)
CAS Number 68274-97-5 [1]

IUPAC Name dec-5-yn-1-ol [1]
Molecular Formula C10H180 [1]
Molecular Weight 154.25 g/mol [1]

InChi Key RNTNGQCWAKHVKO- o

UHFFFAOYSA-N

SMILES CCcCcc#ccecececo [1]
Synonyms 5-Decynol, Dec-5-yn-1-ol

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 5-Decyn-1-ol is paramount

for its effective use in synthesis and for accurate characterization of reaction outcomes.

Table 2: Physicochemical Properties of 5-Decyn-1-ol

Property Value Source(s)
Clear, colorless to pale yellow
Appearance A
liquid
Not explicitly found, but related
N ) alkynols suggest it would be
Boiling Point )
>200 °C at atmospheric
pressure.
Molecular Weight 154.25 g/mol [1]
Monoisotopic Mass 154.135765193 Da [1]
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Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of 5-
Decyn-1-ol. Below are the expected characteristic signals based on its structure and data from
public databases.

The proton NMR spectrum of 5-Decyn-1-ol is characterized by signals corresponding to the
protons in its distinct chemical environments.

Table 3: Predicted *H NMR Spectral Data for 5-Decyn-1-ol (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.65 t 2H -CH2-OH
~2.15 m 4H -CH2-C=C-CHz2-
~1.60 p 2H -CH2-CH2-OH
-CH2-CH2-C= and
~1.45 m 4H
CHs3-CH2-CHz2-
~0.90 t 3H -CHs
Variable s (broad) 1H -OH

The carbon NMR spectrum provides direct insight into the carbon skeleton of the molecule.
PubChem provides access to a 13C NMR spectrum for 5-Decyn-1-ol.[1]

Table 4: Predicted 3C NMR Spectral Data for 5-Decyn-1-ol (in CDClI3)
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Chemical Shift (6, ppm)

Assignment

~80.5 -C=C- (alkynyl carbons)
~62.0 -CH2-OH

~32.0 -CH2-CH2-OH

~31.0 CH3-CH2-CHz2-

~22.0 CH3-CHa2-

~18.5 -CH2-C=

~15.5 -CH2-C=

~13.5 -CHs

The IR spectrum reveals the presence of key functional groups through their characteristic

vibrational frequencies.

Table 5: Predicted IR Absorption Bands for 5-Decyn-1-ol

Wavenumber (cm~12)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (alcohol)
2950-2850 Strong C-H stretch (aliphatic)

~2230 Weak to Medium C=C stretch (internal alkyne)
~1050 Strong C-O stretch (primary alcohol)

Electron ionization mass spectrometry (EI-MS) of 5-Decyn-1-ol will result in a molecular ion

peak and characteristic fragment ions. PubChem provides access to a GC-MS spectrum.[1]

Table 6: Predicted Mass Spectrometry Fragmentation for 5-Decyn-1-ol
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miz Interpretation

154 [M]*, Molecular ion

136 [M-H20]*, Loss of water
Various smaller fragments Cleavage of the aliphatic chain

Synthesis of 5-Decyn-1-ol

A common and efficient method for the synthesis of internal alkynols like 5-Decyn-1-ol involves
the alkylation of a smaller terminal alkyne. A particularly relevant route starts from 1-hexyne.

Causality of Experimental Choices

The synthesis hinges on the deprotonation of the terminal alkyne, 1-hexyne, to form a potent
nucleophile, the hexynilide anion. Strong bases such as n-butyllithium (n-BuLi) or sodium
amide (NaNH:z) are required for this step due to the pKa of the terminal alkyne proton (around
25). The resulting acetylide then undergoes a nucleophilic substitution (Sn2) reaction with a
suitable four-carbon electrophile bearing a protected hydroxyl group or a group that can be
readily converted to a hydroxyl group. 1-Bromo-4-(tert-butyldimethylsilyloxy)butane is an
excellent choice as the silyl ether is stable to the strongly basic conditions of the coupling
reaction and is easily removed in a subsequent deprotection step. Anhydrous polar aprotic
solvents like tetrahydrofuran (THF) are ideal for this reaction as they solvate the lithium cation
without reacting with the strong base or the acetylide. The reaction is typically conducted at low
temperatures to control the exothermicity of the deprotonation and to minimize side reactions.

Experimental Protocol: Synthesis from 1-Hexyne and 1-
Bromo-4-(tert-butyldimethylsilyloxy)butane

This protocol describes a two-step synthesis of 5-Decyn-1-ol.
Step 1: Alkylation of 1-Hexyne

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous
tetrahydrofuran (THF).
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» Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1-Hexyne (1.0
equivalent) is added dropwise. A solution of n-butyllithium in hexanes (1.05 equivalents) is
then added slowly, ensuring the internal temperature remains below -70 °C. The mixture is
stirred at this temperature for 1 hour.

o Alkylation: 1-Bromo-4-(tert-butyldimethylsilyloxy)butane (1.1 equivalents) is added dropwise
to the lithium hexynilide solution at -78 °C. The reaction mixture is allowed to slowly warm to
room temperature and is stirred overnight.

o Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of
ammonium chloride (NH4Cl). The mixture is transferred to a separatory funnel, and the
agueous layer is extracted three times with diethyl ether. The combined organic layers are
washed with brine, dried over anhydrous magnesium sulfate (MgSOa), filtered, and

concentrated under reduced pressure.
Step 2: Deprotection of the Silyl Ether

o Deprotection Reaction: The crude product from Step 1 is dissolved in THF. A solution of
tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) is added, and the mixture is
stirred at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC)
until the starting material is consumed.

e Workup and Purification: The solvent is removed under reduced pressure. The residue is
taken up in diethyl ether and washed with water and brine. The organic layer is dried over
anhydrous MgSOa, filtered, and concentrated. The crude 5-Decyn-1-ol is then purified by
vacuum distillation or flash column chromatography on silica gel to yield the final product.
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Step 1: Alkylation

1-Bromo-4-(TBDMS-oxy)butane

Deprotonation L - Sn2 Alkylation
(-78 °C, THF) Lithium Hexynilide (-78 °C to RT) Protected Alkynol
Step 2: Deprotection
L Silyl Ether
Deprotection (TBAF, THF)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Decyn-1-ol.

Applications in Organic Synthesis and Drug

Development
Synthesis of Insect Pheromones

A primary and well-documented application of 5-Decyn-1-ol is as a precursor in the synthesis
of insect pheromones. Specifically, it is a key intermediate for producing (E)-5-decen-1-ol and
its acetate ester, which are major components of the sex pheromone of the peach twig borer
(Anarsia lineatella).

The synthesis involves the stereoselective reduction of the alkyne in 5-Decyn-1-ol to a trans-
alkene. This is typically achieved using a dissolving metal reduction, such as sodium in liquid
ammonia. The resulting (E)-5-decen-1-ol can then be used directly or acetylated to form (E)-5-
decenyl acetate.

Stereoselective Reduction Acetylation
w( (e.g., Na/NH3) (E)-5-Decen-1-ol - ((E)—S-Decenyl Acetata

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1582671?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582671?utm_src=pdf-body
https://www.benchchem.com/product/b1582671?utm_src=pdf-body
https://www.benchchem.com/product/b1582671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Pathway to peach twig borer pheromone components.

Role in Medicinal Chemistry and Drug Development

While 5-Decyn-1-ol itself is not a therapeutic agent, its constituent alkyne and alcohol
functionalities represent valuable tools in drug design and synthesis. The alkyne group, in
particular, has seen increasing use in medicinal chemistry.[3]

e Rigid Scaffold and Linker: The linear and rigid nature of the alkyne can be used to orient
other functional groups in a specific spatial arrangement to optimize binding to a biological
target.[3]

» Bioisostere: The alkyne can serve as a bioisostere for other chemical groups, such as
alkenes and phenyl rings, allowing for the fine-tuning of a drug candidate's steric and
electronic properties.[4]

o Metabolic Stability: The introduction of an alkyne can block sites of metabolic oxidation,
thereby increasing the half-life of a drug.[3]

o Click Chemistry Handle: Although 5-Decyn-1-ol is an internal alkyne, related terminal
alkynols are widely used in "click chemistry" (e.g., copper-catalyzed azide-alkyne
cycloaddition) for the efficient synthesis of compound libraries and for bioconjugation.[3]

¢ Synthesis of Heterocycles: Alkynols are versatile precursors for the synthesis of various
heterocyclic systems, which are common scaffolds in pharmaceuticals, through metal-
catalyzed cyclization reactions.[5]

For example, a functionalized decynol derivative could be incorporated into a larger molecule
where the long lipophilic carbon chain enhances membrane permeability, while the alcohol
provides a point for further derivatization or hydrogen bonding interactions within a receptor's
active site.

Safety, Handling, and Disposal
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As with all chemicals, proper safety precautions must be observed when handling 5-Decyn-1-
ol.

Hazard Identification

Based on aggregated GHS data, 5-Decyn-1-ol is classified as follows:
 Skin Irritation (Category 2): Causes skin irritation.[1]
e Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

o Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory Tract Irritation:
May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

o Work in a well-ventilated area, preferably in a chemical fume hood.
o Wear appropriate PPE, including:

o Safety glasses or goggles.

o Alab coat.

o Chemically resistant gloves (e.g., nitrile).
» Avoid inhalation of vapors and contact with skin and eyes.

o Keep away from strong oxidizing agents, as they are incompatible.

Storage

o Store in a tightly closed container in a cool, dry, and well-ventilated area.

o Keep away from sources of ignition and incompatible materials.

Disposal

» Dispose of 5-Decyn-1-ol and its containers in accordance with local, state, and federal
regulations.
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e Itis generally recommended to use a licensed professional waste disposal service.[6] Do not
dispose of down the drain or in general waste.

Conclusion

5-Decyn-1-ol is a versatile and valuable building block in organic synthesis. Its straightforward
synthesis and the orthogonal reactivity of its alcohol and alkyne functionalities make it a
powerful tool for constructing complex molecules. While its most prominent application to date
is in the synthesis of insect pheromones, the underlying principles of its reactivity and the
broader utility of the alkynol motif suggest its potential for wider application, including in the
development of new pharmaceutical agents. A thorough understanding of its properties and
adherence to strict safety protocols are essential for its effective and safe utilization in research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.5-Decyn-1-ol | CLIOH180 | CID 109957 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 2.5-Decyn-1-ol, 97% | Fisher Scientific [fishersci.ca]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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